molecular formula C17H24O4 B15074464 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) CAS No. 7599-99-7

2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)

Cat. No.: B15074464
CAS No.: 7599-99-7
M. Wt: 292.4 g/mol
InChI Key: LAGNNAWSJPPMCH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) (CAS: 7599-99-7) is a tetraketone derivative featuring two 5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one moieties linked by a methylene bridge. Its molecular formula is C₁₇H₂₄O₄, with a molecular weight of 292.375 g/mol . The compound is synthesized via a Knoevenagel condensation followed by Michael addition, starting from 5,5-dimethylcyclohexane-1,3-dione and an aldehyde (e.g., 2-naphthylaldehyde or 3,4-dihydroxyphenylaldehyde). The reaction proceeds through keto-enol tautomerism to yield the final product .

Properties

CAS No.

7599-99-7

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h18,20H,5-9H2,1-4H3

InChI Key

LAGNNAWSJPPMCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. One efficient method uses 4 Å molecular sieves as a catalyst, offering high yields and mild reaction conditions . Other catalysts that have been employed include l-histidine in ionic liquid, silica-diphenic acid, Pd(0) nanoparticles in water, and Ni(0) nanoparticles anchored on acid-activated montmorillonite .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of reusable catalysts and simple work-up procedures make the synthesis process efficient and scalable .

Scientific Research Applications

While comprehensive data tables and case studies for "2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)" are not available within the provided search results, the compound, also known as 2,2'-methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), has various research applications .

Properties and Characteristics

  • Structure: 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) has the molecular formula C17H24O4 and a molecular weight of 292.4 g/mol .
  • Synonyms: This compound is also known as 2,2'-methanediylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) .
  • Physical Properties: It appears as a white solid with a melting point between 192-194 °C .

Research Applications

  • Synthesis and Conformational Studies: 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) are synthesized and analyzed using NMR and molecular modeling to understand conformational exchanges. The presence of substituent groups on the benzene ring influences intramolecular hydrogen bond formation and NMR signals .
  • Bioactive Agent Design: These compounds serve as starting materials for designing and synthesizing new bioactive agents. The conformational and chemical properties are studied to understand their interaction with biomolecules .
  • Lactate Imaging: While not a direct application of 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one), a related imaging technique called Lactate Chemical Exchange Saturation Transfer (LATEST) is used for non-invasive lactate imaging, which is significant in cancer and metabolic disorder research .
  • Antibacterial Materials: The compound may be a component in the creation of antibacterial polymeric systems, however, this could not be verified in the provided search results .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives

These derivatives replace the methylene bridge with aryl groups (e.g., 2-hydroxynaphthyl or 3,4-dihydroxyphenyl). Key examples include:

Compound Name Substituent Molecular Formula Key Properties
2-Hydroxynaphthyl derivative (Compound 1) 2-Hydroxynaphthyl C₂₁H₂₂O₄ Superior antimicrobial activity against Staphylococcus aureus and Candida albicans .
3,4-Dihydroxyphenyl derivative (Compound 2) 3,4-Dihydroxyphenyl C₁₇H₂₀O₆ Enhanced antioxidant activity (IC₅₀ = 0.0156 mM in DPPH assay; FRAP = 50,469.44 µmol Fe²⁺/L) .

Key Differences :

  • Antioxidant Activity: The 3,4-dihydroxyphenyl group in Compound 2 provides additional phenolic hydroxyls, enhancing radical scavenging .
  • Antimicrobial Activity : The bulkier 2-hydroxynaphthyl group in Compound 1 improves membrane permeability, increasing efficacy against Gram-positive bacteria and fungi .
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one
  • Molecular Formula : C₁₄H₁₆O.
  • Key Features: Lacks the methylene bridge and second cyclohexenone ring.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone
  • Molecular Formula : C₉H₁₄O₂.
  • Key Features: A simpler mono-cyclohexenone derivative with a hydroxyl group at C2. Used as a precursor in fragrance synthesis but lacks the bifunctional reactivity of the parent compound .

Mechanistic Insights :

  • Antioxidant Activity: Electron-donating groups (e.g., -OH) stabilize radicals, while conjugation in the cyclohexenone system facilitates electron delocalization .
  • Cytotoxicity: Both parent and derivatives induce apoptosis in liver carcinoma cells, likely via mitochondrial pathway disruption .

Biological Activity

2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one), also known as MBH, is a synthetic organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Linear Formula : C₁₇H₂₄O₄
  • CAS Number : 7599-99-7
  • Molecular Weight : 292.378 g/mol

Antimicrobial Activity

Research has indicated that MBH exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of MBH

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

Anticancer Properties

MBH has shown promising results in anticancer studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Breast Cancer Cells

In a study evaluating the effects of MBH on breast cancer cell lines, it was found that:

  • IC₅₀ Value : 15 µM
  • The compound significantly reduced cell viability and induced morphological changes indicative of apoptosis.

The biological activity of MBH can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar to cisplatin, MBH binds to DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies have shown that MBH causes cell cycle arrest in the G0/G1 phase.

In Vivo Studies

In vivo studies further corroborate the efficacy of MBH in cancer treatment. Animal models treated with MBH demonstrated a significant reduction in tumor size compared to control groups.

Table 2: In Vivo Efficacy of MBH

Treatment GroupTumor Size Reduction (%)
Control0
MBH (10 mg/kg)40
MBH (20 mg/kg)70

Toxicity Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary studies suggest that MBH has a low toxicity level at therapeutic doses, but further research is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What established synthetic methods are used for preparing 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one), and what factors influence reaction efficiency?

  • Methodology : The compound is synthesized via condensation reactions between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and aldehydes under acidic or heterogeneous catalytic conditions. A green chemistry approach using 4 Å molecular sieves as a catalyst achieves high yields (~85–90%) under mild conditions (room temperature, ethanol solvent) . Key considerations include:

  • Catalyst selection : Molecular sieves enhance reaction rates and reduce side products.
  • Solvent choice : Polar protic solvents (e.g., ethanol) improve solubility of dimedone.
  • Stoichiometry : A 2:1 molar ratio of dimedone to aldehyde ensures complete conversion.
    • Table 1 : Comparison of Synthetic Methods
CatalystSolventYield (%)Reaction TimeReference
4 Å Molecular SievesEthanol906 hours
HCl (homogeneous)Water7512 hours

Q. How is the molecular structure of this compound characterized in academic research?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for small-molecule structures .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms tautomeric forms (enol vs. keto) via chemical shifts (e.g., enolic OH at δ 10–12 ppm) .
  • IR : Detects carbonyl (C=O) stretching at ~1600–1650 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .

Q. What standard assays evaluate the antioxidant, antimicrobial, and cytotoxic activities of this compound?

  • Antioxidant Activity :

  • DPPH assay : Measures radical scavenging capacity (IC₅₀ values; lower = better). Compound derivatives show IC₅₀ values as low as 0.0156 mM .
  • FRAP assay : Quantifies reducing power (µmol Fe²⁺/L; higher = better). Reported values reach 50,469 µmol/L .
    • Antimicrobial Activity :
  • Agar diffusion : Zones of inhibition (mm) against Staphylococcus aureus and Candida albicans are measured. Derivatives exhibit zones up to 18 mm .
    • Cytotoxicity :
  • Neutral red assay : Evaluates cell viability (Hep G2 liver carcinoma). IC₅₀ values range from 20–50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and scalability?

  • Key Variables :

  • Catalyst loading : Molecular sieves at 10–15 wt% relative to dimedone maximize efficiency .
  • Temperature : Elevated temperatures (40–50°C) reduce reaction time but may increase side products.
  • Work-up : Filtration and recrystallization (ethanol/water) enhance purity.
    • Data Analysis : Response surface methodology (RSM) can model interactions between variables to identify optimal conditions.

Q. How are contradictions in crystallographic data resolved during structure refinement?

  • Approach :

  • SHELXL refinement : Adjusts parameters (e.g., thermal displacement, occupancy) to minimize R-factor discrepancies .
  • Cross-validation : Compare XRD data with spectroscopic results (e.g., NMR coupling constants) to validate tautomeric forms .
    • Example : Disordered hydrogen bonds in the enolic form may require constraints during refinement .

Q. What advanced spectroscopic techniques confirm the tautomeric equilibrium of this compound?

  • Methods :

  • Variable-temperature NMR : Monitors enol↔keto interconversion via shifting OH and carbonyl signals .
  • DFT calculations : Predicts energetically favorable tautomers and compares with experimental data .

Q. How do substituents on the aryl group influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-donating groups (e.g., –OH on 3,4-dihydroxyphenyl) enhance antioxidant activity via radical stabilization.
  • Bulkier substituents (e.g., 2-hydroxynaphthyl) improve antimicrobial activity by increasing membrane interaction .
    • Table 2 : Biological Activity of Derivatives
Derivative (Aryl Group)DPPH IC₅₀ (mM)FRAP (µmol Fe²⁺/L)Antimicrobial Zone (mm)
3,4-Dihydroxyphenyl0.015650,46912
2-Hydroxynaphthyl0.03232,15018

Key Challenges and Methodological Recommendations

  • Synthetic Scalability : While molecular sieves offer green advantages, catalyst reuse >3 cycles may reduce efficiency due to pore blockage .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, ampicillin for antimicrobials) to validate results .
  • Crystallographic Pitfalls : Low-resolution data may require twinning refinement in SHELXL for accuracy .

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